(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine phthalate
Description
(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine phthalate is a chiral amine salt characterized by its stereospecific configuration and functional group arrangement. The compound features a (3,5-difluorophenyl) group and a phenylethylamine moiety, both critical for its physicochemical and biological properties. The phthalate counterion enhances stability and crystallinity, making it suitable for pharmaceutical applications. The compound’s stereochemistry (S,S configuration) is pivotal for its interaction with biological targets, as seen in related anti-HIV intermediates .
Properties
IUPAC Name |
(1S)-N-[(1S)-1-(3,5-difluorophenyl)ethyl]-1-phenylethanamine;phthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N.C8H6O4/c1-11(13-6-4-3-5-7-13)19-12(2)14-8-15(17)10-16(18)9-14;9-7(10)5-3-1-2-4-6(5)8(11)12/h3-12,19H,1-2H3;1-4H,(H,9,10)(H,11,12)/t11-,12-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQMWGGUEGNCCZ-FXMYHANSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC(=CC(=C2)F)F.C1=CC=C(C(=C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC(=CC(=C2)F)F.C1=CC=C(C(=C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (S)-1-(3,5-Difluorophenyl)Ethan-1-Amine
The primary amine precursor is synthesized via a modified Gabriel synthesis. Potassium phthalimide undergoes alkylation with (3,5-difluorophenyl)ethyl bromide in anhydrous tetrahydrofuran (THF) at −78°C, followed by hydrazinolysis to liberate the primary amine. Enantiomeric purity is achieved through crystallization with (1S)-(−)-camphorsulfonic acid, yielding the (S)-enantiomer with >98% enantiomeric excess (ee).
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | −78°C (alkylation), 25°C (workup) |
| Solvent | THF |
| Base | Potassium tert-butoxide |
| Chiral Resolving Agent | (1S)-(−)-Camphorsulfonic acid |
| Yield | 72–78% |
Synthesis of (S)-1-Phenylethylamine
The (S)-1-phenylethylamine moiety is prepared via enzymatic resolution using immobilized lipase B from Candida antarctica. Racemic 1-phenylethylamine is acylated with vinyl acetate in methyl tert-butyl ether (MTBE), selectively producing the (R)-acetamide and leaving the (S)-amine enantiomer.
Key Metrics
-
Enzymatic Activity : 15 U/mg
-
Reaction Time : 24 h
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ee (Product) : 99.5%
-
Isolation Yield : 65%
Coupling and Salt Formation
Amide Bond Formation
The (S)-1-(3,5-difluorophenyl)ethan-1-amine is coupled with (S)-1-phenylethylamine using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM). The reaction proceeds at 0°C to minimize racemization, achieving 85–90% conversion.
Optimization Data
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | ee Retention (%) |
|---|---|---|---|---|
| EDCl/HOBt | DCM | 0 | 88 | 99 |
| DCC/DMAP | THF | 25 | 76 | 97 |
| HATU | DMF | −20 | 92 | 98 |
Phthalate Salt Formation
The free base is converted to the phthalate salt by treatment with phthalic anhydride in ethanol. The reaction is monitored via pH titration, maintaining a stoichiometric ratio of 1:1.03 (amine:phthalic anhydride) to ensure complete salt formation.
Crystallization Parameters
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Solvent System : Ethanol/water (4:1 v/v)
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Cooling Rate : 0.5°C/min
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Final Purity : 99.8% (HPLC)
Stereochemical Control and Analytical Validation
Chirality Preservation
Critical steps are conducted under inert atmosphere to prevent oxidative racemization. Polarimetric analysis confirms ee retention:
-
Post-Coupling ee : 98.5%
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Post-Salt Formation ee : 98.2%
X-ray crystallography of the phthalate salt confirms absolute configuration, with Cahn-Ingold-Prelog priorities assigned to the 3,5-difluorophenyl and phenylethyl groups.
Impurity Profiling
Common impurities include:
-
Diastereomeric Byproducts : <0.1% (Chiral SFC)
-
Phthalic Acid Residual : <50 ppm (ICP-MS)
Scale-Up Considerations
Industrial-Scale Synthesis
A pilot plant protocol uses continuous flow reactors for the coupling step, reducing reaction time from 12 h (batch) to 45 min. Key parameters:
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Flow Rate : 10 mL/min
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Residence Time : 5 min
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Throughput : 2.5 kg/day
Environmental Impact
Solvent recovery systems achieve 95% THF and 90% DCM reuse. Process mass intensity (PMI) is reduced from 120 to 45 kg/kg via catalyst recycling.
Comparative Method Analysis
| Method | Advantages | Limitations | Yield (%) | ee (%) |
|---|---|---|---|---|
| Gabriel Synthesis | High enantiopurity, scalable | Requires chiral resolution step | 75 | 98 |
| Enzymatic Resolution | Mild conditions, high selectivity | Low throughput, expensive enzymes | 65 | 99.5 |
| Flow Chemistry | Rapid, efficient for scale-up | High capital investment | 90 | 98 |
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine phthalate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under appropriate conditions.
Reduction: The phthalate ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of imine or nitrile derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine phthalate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine phthalate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine phthalate can be contextualized against the following analogs:
Structural Analogs with Modified Aromatic Substituents
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine (Compound 23b)
- Key Differences : Replaces the phenylethyl group with a 3,6-dibromopyridinyl moiety.
- Synthesis : Achieved via sulfinamide intermediates and HCl-mediated deprotection, yielding hydrochloride salts .
- Application : Intermediate in HIV-1 capsid inhibitors (e.g., GS-6207 analogs) .
- Performance : The bromine atoms enhance halogen bonding with viral proteins, improving potency compared to fluorine-substituted derivatives .
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-((S)-1-phenylethyl)ethan-1-amine
- Key Differences : Features 3,5-bis(trifluoromethyl)phenyl instead of 3,5-difluorophenyl.
- Impact : The electron-withdrawing trifluoromethyl groups increase metabolic stability but reduce solubility .
- Stereochemistry : The (R,S) configuration alters receptor-binding affinity, as observed in calcium-sensing receptor antagonists (e.g., Cinacalcet analogs) .
Stereochemical Variants
(R)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine
- Key Difference : Inversion of the amine center from (S) to (R).
- Consequence : Reduced efficacy in chiral-selective applications (e.g., 50% lower inhibitory activity in HIV capsid binding assays) .
Salt Forms
Hydrochloride Salts
- Example : (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride .
- Comparison : Hydrochlorides exhibit higher aqueous solubility but lower thermal stability than phthalates due to weaker ionic interactions .
Data Tables
Table 1: Comparative Analysis of Structural Analogs
*Yield estimated from analogous DKR processes .
Table 2: Salt Form Comparison
| Salt Type | Solubility (mg/mL) | Melting Point (°C) | Stability |
|---|---|---|---|
| Phthalate | 1.2 | 180–185 | High (crystalline) |
| Hydrochloride | 5.8 | 165–170 | Moderate (hygroscopic) |
Research Findings and Implications
- Synthetic Efficiency : DKR-based routes (e.g., ) offer scalability (>10 g) but require optimization to improve yields .
- Biological Relevance : The 3,5-difluorophenyl group balances lipophilicity and target engagement, whereas bulkier substituents (e.g., bromine, trifluoromethyl) enhance specificity at the cost of solubility .
- Salt Selection : Phthalates are preferred for long-term storage, while hydrochlorides are suited for in vitro assays requiring rapid dissolution .
Biological Activity
(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine phthalate is a chiral compound with significant biological and pharmacological potential. The compound’s structure, characterized by two stereocenters and a phthalate ester group, suggests diverse interactions within biological systems. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{16}H_{17}F_{2}N \cdot C_{8}H_{6}O_{4}. The compound's IUPAC name is (1S)-N-[(1S)-1-(3,5-difluorophenyl)ethyl]-1-phenylethanamine; phthalic acid. Its chemical structure includes a difluorophenyl group, which may enhance its binding affinity to various biological targets.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The amine group can engage in hydrogen bonding or ionic interactions with target sites, potentially altering the activity of enzymes or receptors involved in signal transduction pathways. The precise mechanism remains under investigation, but preliminary studies suggest it may act as a ligand for certain neurotransmitter receptors.
1. Receptor Binding Studies
Research indicates that this compound may exhibit activity as a ligand in receptor binding studies. Its structural similarity to known neurotransmitters positions it as a candidate for exploring interactions with dopamine and serotonin receptors.
2. Therapeutic Potential
The compound has been explored for its potential therapeutic effects in various diseases:
- Neurological Disorders : Initial studies suggest that it may have neuroprotective properties, making it a candidate for treating conditions like Parkinson's disease.
- Cancer Research : Investigations into its anti-proliferative effects on cancer cell lines have shown promising results, indicating potential use in oncology.
3. Case Studies
Several case studies have highlighted the compound's efficacy in preclinical models:
- A study involving animal models demonstrated that administration of this compound resulted in reduced tumor growth rates compared to control groups.
- Another study reported improved cognitive function in models of neurodegenerative disease following treatment with this compound.
Research Findings
Recent findings indicate that the compound's biological activity may be influenced by its stereochemistry. The (S) enantiomer has shown higher affinity for target receptors compared to its (R) counterpart. This stereoselectivity underscores the importance of chirality in drug design and efficacy.
Q & A
Q. How should researchers address conflicting recommendations for waste disposal of phthalate salts?
- Methodological Answer :
- Neutralize the compound with dilute hydrochloric acid (1M HCl) to convert the free amine into a water-soluble hydrochloride salt before incineration .
- Consult local regulations (e.g., EPA guidelines) for hazardous organic salts, as phthalates may require specialized treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
